![molecular formula C15H23NO3 B15161248 2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde CAS No. 143426-14-6](/img/structure/B15161248.png)
2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde is an organic compound with the molecular formula C13H19NO3. It is a benzaldehyde derivative featuring a diethoxyethyl group and a methylamino group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde typically involves the reaction of benzaldehyde with 2,2-diethoxyethylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common catalysts used in this synthesis include palladium on carbon (Pd/C) and hydrogen gas under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzoic acid.
Reduction: 2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The diethoxyethyl and methylamino groups may also contribute to its reactivity and interactions with specific enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,2-Dimethoxyethyl)(methyl)amino]methyl}benzaldehyde
- 2-{[(2,2-Diethoxyethyl)(ethyl)amino]methyl}benzaldehyde
- 2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}acetophenone
Uniqueness
2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both diethoxyethyl and methylamino groups in the same molecule allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
143426-14-6 |
|---|---|
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
2-[[2,2-diethoxyethyl(methyl)amino]methyl]benzaldehyde |
InChI |
InChI=1S/C15H23NO3/c1-4-18-15(19-5-2)11-16(3)10-13-8-6-7-9-14(13)12-17/h6-9,12,15H,4-5,10-11H2,1-3H3 |
InChI Key |
WCTBAKLGODGNFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN(C)CC1=CC=CC=C1C=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B15161169.png)
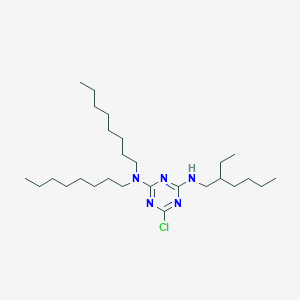
![Imidazo[1,2-A]pyrazin-3-OL](/img/structure/B15161181.png)
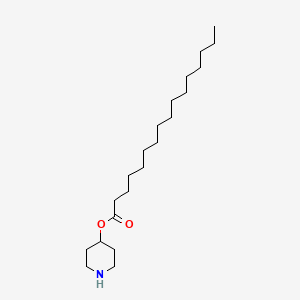
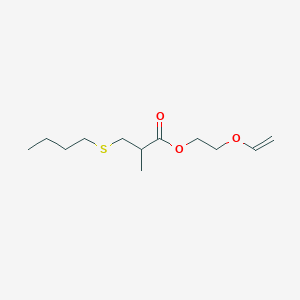
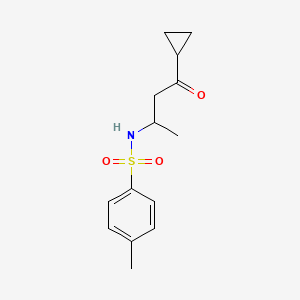
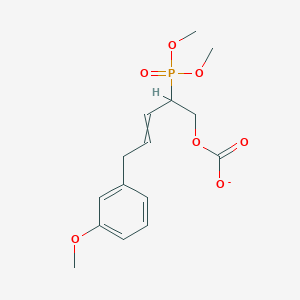
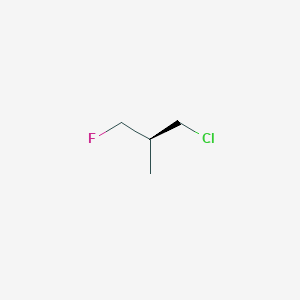
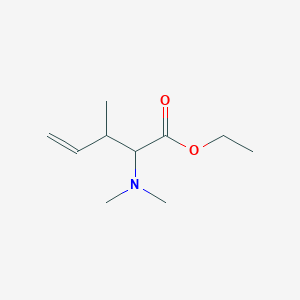
![3-Methoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15161229.png)
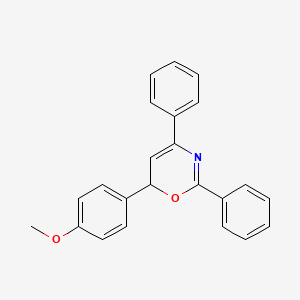

![(2S)-2-[(S)-(2-methylsulfanylphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B15161239.png)
diphenylsilane](/img/structure/B15161260.png)
